molecular formula C10H10BrNO3 B144755 Methyl 2-acetamido-5-bromobenzoate CAS No. 138825-96-4

Methyl 2-acetamido-5-bromobenzoate

Cat. No. B144755
Key on ui cas rn: 138825-96-4
M. Wt: 272.09 g/mol
InChI Key: CPARHIBNDSEJGR-UHFFFAOYSA-N
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Patent
US05068392

Procedure details

A stirred solution consisting of 14.8 g of N-(2-carbomethoxyphenyl)acetamide and 75 mL of acetic acid was cooled in an ice-acetone bath and 6 mL of bromine were added dropwise. The cooling bath was removed and the solution was stirred for 17 hr. The solution was diluted with 100 mL of methylene chloride and was washed with water. The organic phase was dried over anhydrous sodium sulfate and the solvent was removed in vacuo. The product was purified by elution from a silica gel column with 9:1 methylene chloride: ethyl acetate, which afforded 17.9 g of product as a white solid (m.p. 131°-133° C.). 1H NMR CDCl3) 88.66 (d, 9.0 Hz, 1H), 8.15 (d, 2.0 Hz, 1H), 7.63 (dd, 9.0 Hz, 2.0 Hz, lH), 3.98 (s, 3H, OCH3), 2.27 (s, 3H, COCH3).
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[NH:11][C:12](=[O:14])[CH3:13])([O:3][CH3:4])=[O:2].[Br:15]Br>C(O)(=O)C>[C:1]([C:5]1[CH:10]=[C:9]([Br:15])[CH:8]=[CH:7][C:6]=1[NH:11][C:12](=[O:14])[CH3:13])([O:3][CH3:4])=[O:2]

Inputs

Step One
Name
Quantity
14.8 g
Type
reactant
Smiles
C(=O)(OC)C1=C(C=CC=C1)NC(C)=O
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 17 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice-acetone bath
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
ADDITION
Type
ADDITION
Details
The solution was diluted with 100 mL of methylene chloride
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The product was purified by elution from a silica gel column with 9:1 methylene chloride

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(=O)(OC)C1=C(C=CC(=C1)Br)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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